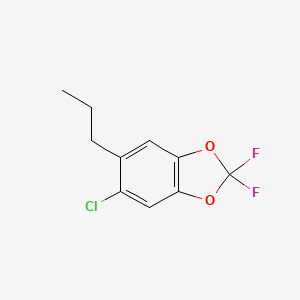
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole is a chemical compound characterized by the presence of a trichloromethyl group and two fluorine atoms attached to a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trichloromethyl)benzoic acid with anhydrous iron (III) chloride in anhydrous chlorobenzene at elevated temperatures (125-130°C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the trichloromethyl group.
Aplicaciones Científicas De Investigación
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl and difluoro groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.
Trichloromethane (Chloroform): Contains a trichloromethyl group but lacks the benzodioxole ring.
1,1,1-Trichloroethane: Another compound with a trichloromethyl group but different overall structure.
Uniqueness
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole is unique due to the combination of its trichloromethyl and difluoro groups attached to a benzodioxole ring. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
IUPAC Name |
2,2-difluoro-4-(trichloromethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-7(10,11)4-2-1-3-5-6(4)15-8(12,13)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUWINIHHPLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)













